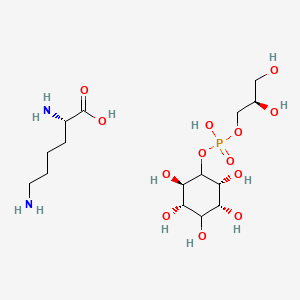
Glycerophosphoinositol lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycerophosphoinositol lysine has an anti-dandruff, anti-inflammatory, anti-ageing activity. It is semi-synthetic derivatives of glycerophosphoinositol, a natural cell component produced by lipid metabolism. It significantly suppresses UVB - induced PGE secretion in NHEK keratinocytes. It provides a marked and rapid reduction of dandruff and related symptoms, such as itchiness and redness, without the side effects with topical cortisone agents, with that it induces erythema by 60% providing a lenitive efficacy comparable to that of cortisonic preparations. It also gives after sun and soothing treatment, control of symptoms of sensitive and inflamed skin, control of dandruff seborrhea dermatitis and related symptoms (redness, itch), prevention of photo-aging and aging (control of skin micro inflammation) and prevention of post-inflammatory spots. Its applications are in after sun care, hair care and skin care products.
Applications De Recherche Scientifique
Role in Cell Transformation and Oncogenes
Glycerophosphoinositols, including glycerophosphoinositol lysine, are metabolites formed by the action of phospholipase A2 and lysolipase on membrane phosphoinositides. They are identified as potential markers of cell transformation, particularly in cells transformed by ras and other oncogenes. These compounds modulate the activity of cellular GTPases, and have been proposed to regulate cell functions. Specifically, glycerophosphoinositol-4-phosphate (GroPIns4P), a derivative, acts as an inhibitor of adenylyl cyclase, impacting the Gs protein and is formed upon hormone stimulation in various cell lines, including fibroblasts, thyrocytes, and leukemia cells (Corda & Falasca, 1996).
Biological Functions in Different Cell Types
Glycerophosphoinositols influence various cellular processes such as cell proliferation, actin cytoskeleton organization, and modulation of adenylyl cyclase. For example, they induce cell proliferation in thyroid cells, modify actin cytoskeleton organization in fibroblasts, and reduce the invasive potential of tumor cell lines. Their roles in inflammatory and immune responses have also been investigated, including enhancing cytokine-dependent chemotaxis in T-lymphocytes (Corda et al., 2009).
Immunomodulatory Potential
Glycerophosphoinositols, particularly glycerophosphoinositol 4-phosphate (GroPIns4P), demonstrate significant roles in immune cell regulation. GroPIns4P enhances CXCL12-induced T-cell chemotaxis and activates the kinase Lck in a cAMP/PKA-dependent manner, suggesting its potential as an immunomodulator and raising questions about the role of endogenously produced GroPIns4P in adaptive immune responses (Patrussi et al., 2013).
Propriétés
Numéro CAS |
425642-33-7 |
|---|---|
Nom du produit |
Glycerophosphoinositol lysine |
Formule moléculaire |
C15H33N2O13P |
Poids moléculaire |
480.4 |
Nom IUPAC |
L-lysine compound with (R)-2,3-dihydroxypropyl ((1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) hydrogen phosphate (1:1) |
InChI |
InChI=1S/C9H19O11P.C6H14N2O2/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16;7-4-2-1-3-5(8)6(9)10/h3-16H,1-2H2,(H,17,18);5H,1-4,7-8H2,(H,9,10)/t3-,4-,5-,6+,7+,8+,9-;5-/m10/s1 |
Clé InChI |
QPXIFSAACCUZHZ-CAUJZTPJSA-N |
SMILES |
N[C@@H](CCCCN)C(O)=O.O[C@@H]1[C@H](OP(O)(OC[C@H](O)CO)=O)[C@@H](O)[C@H](O)[C@@H](O)[C@@H]1O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Glycerophosphoinositol lysine; Distinctive gpi lysine; Gpi lysine; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)
![8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607583.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
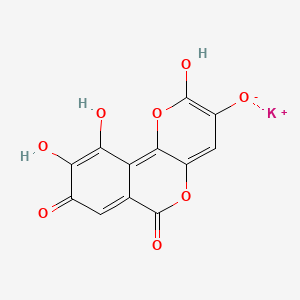
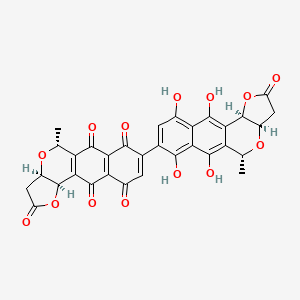
![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)

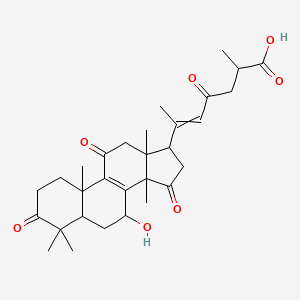
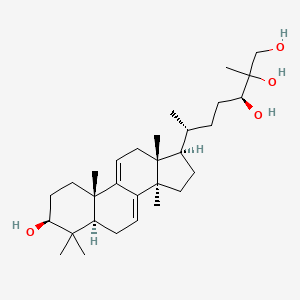
![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)
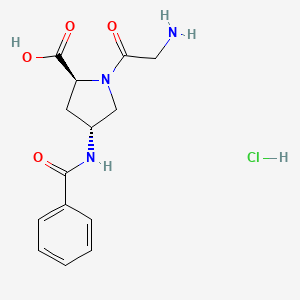
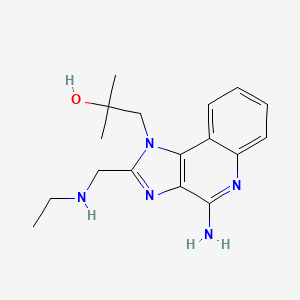
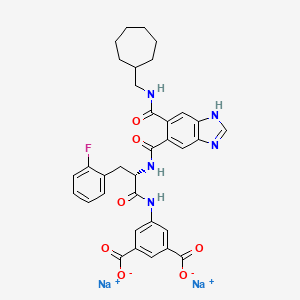
![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)